![molecular formula C20H16ClN5O2S B2440533 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 893918-67-7](/img/structure/B2440533.png)
2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups. It has a pyrazolo[3,4-d]pyrimidin-4-yl group, which is a type of heterocyclic aromatic organic compound . This group is fused to a thioacetamide group, which contains a sulfur atom. The molecule also contains a 3-chlorophenyl group and a 4-methoxyphenyl group, which are types of aromatic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrazolo[3,4-d]pyrimidin-4-yl group, for example, is a bicyclic structure with nitrogen atoms in the ring . The presence of the sulfur atom in the thioacetamide group would also add to the complexity of the structure.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the thioacetamide group might be susceptible to nucleophilic attack, and the aromatic rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar thioacetamide group and the aromatic rings might influence its solubility and reactivity .Applications De Recherche Scientifique
Anti-Inflammatory Applications
This compound has been studied for its anti-inflammatory properties . In particular, derivatives of this compound have shown good anti-inflammatory activity, comparable to that of indomethacin, a commonly used non-steroidal anti-inflammatory drug . This suggests potential applications in the treatment of conditions characterized by inflammation .
Ulcerogenicity Studies
The compound has also been evaluated for its ulcerogenic effects . Some derivatives of the compound were found to have minimal ulcerogenic effects, which is a desirable characteristic for anti-inflammatory drugs .
Antitumor Activity
The compound has shown antitumor activity in Burkitt lymphoma cell lines . It was found to be more effective than the well-known SRC inhibitor pp2 . This suggests potential applications in cancer treatment .
Cell Cycle Arrest
The compound has been found to induce a G2/M arrest in Burkitt lymphoma cells . This means it can halt the cell cycle, preventing the cells from dividing and proliferating . This is a common strategy in cancer treatment .
SRC Kinase Inhibition
The compound acts as an SRC kinase inhibitor . SRC kinases are proteins involved in cell signaling and are often overactive in cancer cells . By inhibiting these proteins, the compound could potentially slow down or stop the growth of cancer cells .
Enhancement by WEE1 Inhibition
The antitumor activity of the compound can be enhanced by the inhibition of WEE1, a protein that regulates the cell cycle . This suggests that the compound could be used in combination with other drugs for a more effective cancer treatment .
Antifungal Activity
The compound has shown significant antifungal activity . This suggests potential applications in the treatment of fungal infections .
Agricultural Applications
Given its antifungal activity, the compound could potentially be used in agriculture to protect crops from fungal diseases .
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to inhibit cyclin-dependent kinases (cdks) . CDKs are essential proteins in cell cycle regulation and have been implicated in various diseases, including cancer .
Mode of Action
Compounds with similar structures have been shown to inhibit their targets by binding to the active site, preventing the target from performing its function .
Biochemical Pathways
Inhibition of cdks can affect cell cycle progression, potentially leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds have been reported to generate singlet oxygen with a quantum yield of about 80% independent of solvent , suggesting potential bioavailability.
Result of Action
Inhibition of cdks can lead to cell cycle arrest and apoptosis, which could potentially be used for the treatment of diseases such as cancer .
Action Environment
The compound’s ability to generate singlet oxygen independent of solvent suggests that it may be stable in various environments .
Propriétés
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2S/c1-28-16-7-5-14(6-8-16)25-18(27)11-29-20-17-10-24-26(19(17)22-12-23-20)15-4-2-3-13(21)9-15/h2-10,12H,11H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFIHSYTLWFRGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-[4-({4-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)ethyl]piperazin-1-yl}sulfonyl)phenyl]prop-2-enoic acid](/img/structure/B2440451.png)
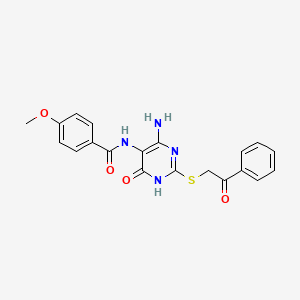


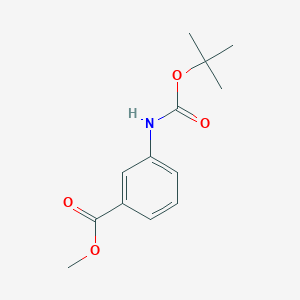

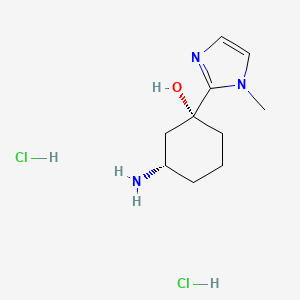
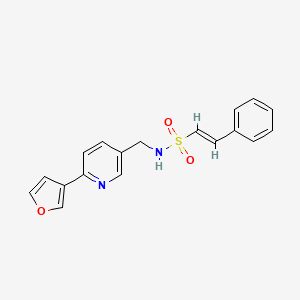
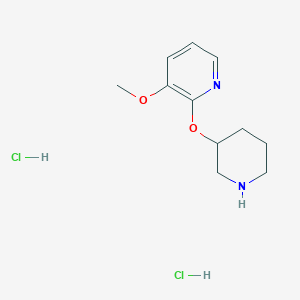
![[5-bromo-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate](/img/structure/B2440466.png)
![2-chloro-N-[2-(4-methylpiperidin-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2440468.png)
![N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2440470.png)
![3-(4-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2440473.png)